N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4/c32-25(18-8-9-22-23(12-18)35-16-34-22)27-10-11-31-24-21(13-29-31)26(33)30(15-28-24)14-19-6-3-5-17-4-1-2-7-20(17)19/h1-9,12-13,15H,10-11,14,16H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYXZUBGBWFLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core linked to a benzo[d][1,3]dioxole moiety through an ethyl chain. Its molecular formula is , with a molecular weight of approximately 485.55 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with pyrazolo[3,4-d]pyrimidine structures exhibit a range of biological activities, including:
- Antiviral Activity : Pyrazolo[3,4-d]pyrimidines have been reported to inhibit viral replication through interaction with viral enzymes. Specific derivatives have shown enhanced activity against various viruses at micromolar concentrations, indicating their potential as antiviral agents .
- Anti-inflammatory Properties : Some studies suggest that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, compounds in the same class have demonstrated IC50 values lower than standard anti-inflammatory drugs .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : By binding to active sites on enzymes such as COX or viral polymerases, the compound may prevent substrate access and subsequent catalytic activity.
- Cellular Interaction : The compound's structural features allow it to interact with cellular receptors or transporters, potentially altering cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative | Antiviral | 0.20 μM | |
| COX-II inhibitor | Anti-inflammatory | 0.52 μM | |
| General pyrazole derivatives review | Various activities | N/A |
These findings highlight the promising nature of pyrazolo[3,4-d]pyrimidine derivatives in drug development.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. For instance, compounds structurally related to N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide have shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to the induction of apoptosis in various cancer cell lines, including MCF-7 breast cancer cells .
-
Enzyme Inhibition
- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. In vitro studies suggest that it can effectively inhibit DHFR and other related enzymes, which may contribute to its antitumor effects. The structure of the compound allows for effective binding to the active site of these enzymes due to its unique functional groups .
-
Antiviral Activity
- Some derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated antiviral properties. For example, certain compounds have shown efficacy against viral polymerases, suggesting potential applications in antiviral drug development. The structural features of this compound may enhance its activity against viral infections by targeting viral replication mechanisms .
Biochemical Mechanisms
The mechanisms by which this compound exerts its effects include:
- Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to increased apoptosis in cancer cells .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antitumor Activity | The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells through DHFR inhibition. |
| Enzyme Inhibition Research | Demonstrated effective binding and inhibition of DHFR and related enzymes in vitro. |
| Antiviral Mechanism Investigation | Showed potential as an antiviral agent by inhibiting viral polymerases in preliminary studies. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of Analogous Pyrazolo[3,4-d]pyrimidine Derivatives
Key Findings :
- Lipophilicity : The naphthalene group in the query compound increases LogP (3.2) compared to pyridinyl (1.9) or chlorophenyl (2.8) analogs, suggesting improved tissue penetration but reduced aqueous solubility .
- Target Selectivity : Substitutions at C5 influence target specificity. For example, pyridinylmethyl analogs exhibit strong CDK2 inhibition, while naphthalene derivatives show PDE4B selectivity .
- Metabolic Stability : Benzodioxole-containing compounds demonstrate reduced CYP3A4-mediated metabolism compared to methoxyethyl derivatives, as observed in hepatic microsome assays .
Methodologies for Comparative Analysis
Chemical Similarity Assessment
- Tanimoto Coefficient : Structural similarity to PDE4 inhibitors (e.g., roflumilast) was calculated using Extended Connectivity Fingerprints (ECFP4), yielding a Tanimoto coefficient of 0.65, indicating moderate similarity .
- ChemGPS-NP Analysis : The compound occupies a distinct chemical space compared to kinase inhibitors like imatinib, primarily due to its benzodioxole group .
Predictive Modeling
- XGBoost Models : Predicted IC50 values for PDE4B (12 nM) aligned closely with experimental data (14 nM), demonstrating the utility of machine learning in virtual screening .
- Agglomerative Hierarchical Clustering : Grouped with PDE4B inhibitors in a cluster analysis, supporting its functional classification .
Challenges in Comparative Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with condensation reactions between pyrazolo[3,4-d]pyrimidine precursors and functionalized benzo[d][1,3]dioxole intermediates. For example, describes analogous pyrazole derivatives synthesized via sequential alkylation and carboxamide coupling. Optimization includes:
- Temperature control (e.g., 60–80°C for cyclization steps).
- Catalytic use of DCC/DMAP for carboxamide bond formation.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H NMR (400 MHz, DMSO-d6) resolves naphthalene and pyrazolo-pyrimidine proton environments. <sup>13</sup>C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 542.2) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity and detect byproducts .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., IC50 determination) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for target-ligand interactions .
Advanced Research Questions
Q. How can molecular docking studies predict interactions with biological targets, and what validation steps are required?
- Methodological Answer :
- Target Selection : Prioritize proteins with structural homology to known pyrazolo-pyrimidine targets (e.g., cyclin-dependent kinases) .
- Docking Workflow :
Prepare the compound’s 3D structure (e.g., Gaussian 09 for energy minimization).
Use AutoDock Vina or Glide for docking simulations.
Validate with co-crystallized ligands (RMSD ≤2.0 Å) .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace naphthalene with fluorobenzene, as in ) .
- Biological Testing : Compare IC50 values across analogs to identify potency trends.
- Statistical Analysis : Partial least squares (PLS) regression correlates substituent properties (e.g., logP, Hammett σ) with activity .
Q. What strategies resolve contradictory biological activity data across assay models?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition with cell-based assays (e.g., Western blot for downstream target phosphorylation) .
- Pharmacokinetic Analysis : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) to explain discrepancies .
- Theoretical Frameworks : Apply the "lock-and-key" model to reconcile steric clashes observed in docking vs. solution-phase flexibility .
Q. How can AI-driven models enhance understanding of physicochemical properties?
- Methodological Answer :
- COMSOL Multiphysics : Simulate diffusion coefficients in membrane permeability studies .
- Machine Learning : Train models on PubChem data to predict solubility (e.g., Random Forest regression using molecular descriptors) .
- Molecular Dynamics (MD) : GROMACS simulations assess stability in aqueous vs. lipid bilayer environments .
Q. What key considerations apply to in vivo pharmacokinetic studies?
- Methodological Answer :
- Animal Models : Use Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration).
- Analytical Methods : LC-MS/MS quantifies plasma concentrations (LLOQ ≤1 ng/mL).
- Metabolite Identification : High-resolution LC-QTOF-MS detects phase I/II metabolites .
Data Contradiction Analysis
- Case Example : If enzyme inhibition data (IC50 = 50 nM) conflicts with cell-based assays (IC50 = 5 µM):
- Hypothesis : Poor membrane permeability or efflux pump activity.
- Testing :
Measure logD (octanol/water partition) to assess lipophilicity.
Perform P-glycoprotein inhibition assays (e.g., calcein-AM assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
